molecular formula C10H10O4 B1592666 2-(6-Hydroxy-2,3-dihydrobenzofuran-3-yl)acetic acid CAS No. 1000414-37-8

2-(6-Hydroxy-2,3-dihydrobenzofuran-3-yl)acetic acid

Cat. No. B1592666
CAS RN: 1000414-37-8
M. Wt: 194.18 g/mol
InChI Key: XGXRWHAYNFAHBM-UHFFFAOYSA-N
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Description

“2-(6-Hydroxy-2,3-dihydrobenzofuran-3-yl)acetic acid” is a chemical compound with the molecular formula C10H10O4 . It has a molecular weight of 194.19 . This compound is related to benzofuran derivatives, which are found in a wide range of natural and synthetic compounds with various biological and pharmacological applications .


Molecular Structure Analysis

The InChI code for this compound is 1S/C10H10O4/c11-7-2-1-6-3-8(5-10(12)13)14-9(6)4-7/h1-2,4,8,11H,3,5H2,(H,12,13) . This indicates the presence of a benzofuran ring with a hydroxyl group at the 6-position and an acetic acid group at the 2-position .


Physical And Chemical Properties Analysis

The physical and chemical properties of “2-(6-Hydroxy-2,3-dihydrobenzofuran-3-yl)acetic acid” include a molecular weight of 194.19 and a storage temperature at room temperature .

Scientific Research Applications

Future Directions

Benzofuran derivatives, such as “2-(6-Hydroxy-2,3-dihydrobenzofuran-3-yl)acetic acid”, have been identified as promising scaffolds for the development of new therapeutic agents, particularly antimicrobial agents . This suggests potential future directions in the research and development of benzofuran-based compounds.

properties

IUPAC Name

2-(6-hydroxy-2,3-dihydro-1-benzofuran-3-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10O4/c11-7-1-2-8-6(3-10(12)13)5-14-9(8)4-7/h1-2,4,6,11H,3,5H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGXRWHAYNFAHBM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C2=C(O1)C=C(C=C2)O)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50630654
Record name (6-Hydroxy-2,3-dihydro-1-benzofuran-3-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50630654
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(6-Hydroxy-2,3-dihydrobenzofuran-3-yl)acetic acid

CAS RN

1000414-37-8
Record name (6-Hydroxy-2,3-dihydro-1-benzofuran-3-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50630654
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a mixture of (1,5-cyclooctadiene)rhodium trifluoromethanesulfonate (47 mg) and (S,S)-Et-FerroTANE (44 mg) was added methanol (15 mL) sufficiently substituted by argon gas, and the mixture was stirred at room temperature 15 min. To a mixture of (6-hydroxy-1-benzofuran-3-yl)carboxylic acid (1.92 g) and sodium methoxide (270 mg) was added methanol (35 mL) sufficiently substituted by argon gas. The methanol solution prepared earlier was added thereto, and the mixture was stirred at room temperature for 2 hr under 0.7 MPa hydrogen atmosphere. The reaction mixture was quantified by HPLC. As a result, the enantiomeric excess was 91.2%, and the yield was 98.5%.
[Compound]
Name
(1,5-cyclooctadiene)rhodium trifluoromethanesulfonate
Quantity
47 mg
Type
reactant
Reaction Step One
[Compound]
Name
(S,S)-Et-FerroTANE
Quantity
44 mg
Type
reactant
Reaction Step One
Quantity
1.92 g
Type
reactant
Reaction Step Two
Quantity
270 mg
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
35 mL
Type
reactant
Reaction Step Five
Quantity
15 mL
Type
reactant
Reaction Step Six

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(6-Hydroxy-2,3-dihydrobenzofuran-3-yl)acetic acid
Reactant of Route 2
2-(6-Hydroxy-2,3-dihydrobenzofuran-3-yl)acetic acid
Reactant of Route 3
2-(6-Hydroxy-2,3-dihydrobenzofuran-3-yl)acetic acid
Reactant of Route 4
2-(6-Hydroxy-2,3-dihydrobenzofuran-3-yl)acetic acid
Reactant of Route 5
2-(6-Hydroxy-2,3-dihydrobenzofuran-3-yl)acetic acid
Reactant of Route 6
2-(6-Hydroxy-2,3-dihydrobenzofuran-3-yl)acetic acid

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